An In-depth Technical Guide to the Chemical Properties of 3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol
An In-depth Technical Guide to the Chemical Properties of 3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical properties of 3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol (CAS No. 1190314-28-3), a heterocyclic compound of significant interest in medicinal chemistry. Although specific experimental data for this molecule is limited in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to offer valuable insights for researchers. We will explore plausible synthetic routes, predict spectroscopic characteristics, discuss key chemical reactivity, and evaluate its potential in drug discovery, particularly in the context of kinase inhibition and oncology.
Introduction and Molecular Overview
The 1H-pyrrolo[3,2-c]pyridine scaffold, also known as 5-azaindole, is a privileged structure in drug discovery. Its unique arrangement of a pyrrole ring fused to a pyridine ring allows for a three-dimensional architecture that can effectively interact with various biological targets. Derivatives of this scaffold have shown promise as potent inhibitors of kinases like Monopolar Spindle 1 (MPS1) and FMS kinase, and as anticancer agents that target tubulin polymerization.[1][2]
The introduction of a nitro group at the 3-position and a hydroxyl group at the 4-position of the 1H-pyrrolo[3,2-c]pyridine core, as in 3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol , is expected to significantly influence its electronic properties, reactivity, and biological activity. The electron-withdrawing nitro group can modulate the reactivity of the pyrrole ring and serve as a handle for further chemical modifications, such as reduction to an amino group. The 4-hydroxyl group introduces a hydrogen bond donor/acceptor site and can exist in tautomeric equilibrium with its keto form, 3-Nitro-1,5-dihydro-pyrrolo[3,2-c]pyridin-4-one.
Molecular Structure:
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Systematic Name: 3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol
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CAS Number: 1190314-28-3[3]
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Molecular Formula: C₇H₅N₃O₃
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Molecular Weight: 179.13 g/mol [4]
Synthesis and Elucidation
While a specific, published synthesis for 3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol has not been identified, established methodologies for constructing azaindole and nitro-substituted heterocyclic systems allow for the proposal of a viable synthetic strategy.
Proposed Synthetic Pathway: Batcho-Leimgruber Approach
A highly plausible route is an adaptation of the Batcho-Leimgruber indole synthesis, which is effective for preparing azaindoles.[5] This approach begins with a suitably substituted nitropyridine precursor.
Figure 1: Proposed Batcho-Leimgruber synthesis of the title compound.
Experimental Protocol (Hypothetical):
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Enamine Formation: 2-Methyl-3-nitropyridin-4-ol is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine such as pyrrolidine. This reaction forms a vinylogous amide (enamine) intermediate. The use of a secondary amine catalyst typically allows for milder reaction conditions.[5]
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Reductive Cyclization: The crude enamine intermediate is then subjected to reductive cyclization. This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂, Pd/C) or using reducing metals in acidic media (e.g., iron powder in acetic acid). This step simultaneously reduces the nitro group on the side chain and facilitates the cyclization to form the pyrrole ring, yielding the final product, 3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol.
An alternative strategy involves constructing the pyrrolo[3,2-c]pyridine core first, followed by electrophilic nitration. However, the position of nitration can be difficult to control and may be influenced by the directing effects of the hydroxyl group and the fused ring system.
Spectroscopic Properties (Predicted)
No experimental spectra for 3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol are currently published. The following data are predicted based on the analysis of structurally similar compounds reported in the literature, such as various substituted 1H-pyrrolo[3,2-c]pyridines.[2][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted NMR data assumes the compound is analyzed in a common deuterated solvent like DMSO-d₆, which is suitable for accommodating the acidic N-H and O-H protons.
| Predicted ¹H NMR Data (500 MHz, DMSO-d₆) | |||
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | H1 (N-H, pyrrole) |
| ~11.0 | br s | 1H | O-H |
| ~8.5 | s | 1H | H2 |
| ~8.1 | d | 1H | H6 |
| ~7.5 | d | 1H | H7 |
| Predicted ¹³C NMR Data (125 MHz, DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C4 |
| ~145.0 | C7a |
| ~140.0 | C6 |
| ~135.0 | C3 |
| ~125.0 | C3a |
| ~120.0 | C2 |
| ~115.0 | C7 |
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Rationale: The pyrrole N-H proton is expected to be significantly deshielded and appear as a broad singlet. The protons on the pyridine ring (H6, H7) would appear as doublets. The lone proton on the pyrrole ring (H2) would be a singlet. In the ¹³C NMR, the carbon bearing the hydroxyl group (C4) and the carbon bearing the nitro group (C3) would be significantly shifted.
Infrared (IR) Spectroscopy
| Predicted IR Data | ||
| Frequency (cm⁻¹) | Intensity | Vibrational Mode |
| 3400-3200 | Broad | O-H and N-H stretching |
| ~1620, ~1580 | Medium | C=C and C=N stretching (aromatic ring) |
| ~1540, ~1350 | Strong | Asymmetric and symmetric N-O stretching (nitro group) |
| ~1400-1000 | Strong | Ring vibrations |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be the definitive method for confirming the molecular formula.
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Predicted [M+H]⁺: 180.0353 (for C₇H₆N₃O₃⁺)
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Predicted [M-H]⁻: 178.0207 (for C₇H₄N₃O₃⁻)
Chemical Reactivity and Potential Transformations
The chemical reactivity of 3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol is dictated by the interplay of its three key functional components: the electron-rich pyrrole ring, the electron-deficient pyridine ring, and the strongly electron-withdrawing nitro group.
Figure 2: Key reactivity sites of 3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol.
Reduction of the Nitro Group
The most significant and synthetically useful reaction is the reduction of the 3-nitro group to a 3-amino group. This transformation provides a crucial intermediate for building libraries of compounds for structure-activity relationship (SAR) studies.
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Reagents: Common conditions include catalytic hydrogenation (H₂, Pd/C, PtO₂) or metal-based reducing agents like tin(II) chloride (SnCl₂) in HCl, or iron in acetic acid.
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Significance: The resulting 3-amino-1H-pyrrolo[3,2-c]pyridin-4-ol is a versatile building block. The amino group can be acylated, sulfonylated, or used in coupling reactions to introduce diverse substituents.
Reactions at the Pyrrole Nitrogen (N-1)
The N-H proton of the pyrrole ring is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃). The resulting anion can be alkylated or arylated to install substituents at the N-1 position. This is a common strategy in medicinal chemistry to explore interactions with target proteins and to modify physicochemical properties like solubility.
Electrophilic and Nucleophilic Aromatic Substitution
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Pyrrole Ring: The pyrrole ring is generally susceptible to electrophilic attack. However, the presence of the strongly deactivating nitro group at C3 will make further electrophilic substitution on this ring highly challenging.
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Pyridine Ring: The pyridine ring is inherently electron-deficient and generally resistant to electrophilic substitution. Conversely, it can be susceptible to nucleophilic aromatic substitution (SₙAr), especially if a leaving group is present at an activated position (ortho or para to the ring nitrogen).
Potential Applications in Drug Discovery
The 1H-pyrrolo[3,2-c]pyridine core is a well-validated scaffold in oncology and inflammation research.[1][2] The title compound, by virtue of its specific substitution pattern, is a promising candidate for several therapeutic applications.
| Potential Therapeutic Target | Rationale | Relevant Literature |
| Kinase Inhibition (e.g., MPS1, FMS) | The scaffold is a known kinase hinge-binder. The 3-amino derivative (from nitro reduction) can serve as a key hydrogen bond donor. | [1][2] |
| Anticancer Agents | Derivatives have shown potent antiproliferative activity against various cancer cell lines by mechanisms such as tubulin polymerization inhibition. | [2][7] |
| Fragment-Based Drug Discovery (FBDD) | The molecule's relatively small size and rich functionality make it an excellent starting point or fragment for building more complex and potent inhibitors. |
The 3-amino derivative is particularly valuable as it can be used in palladium-catalyzed cross-coupling reactions to attach various aryl or heteroaryl groups, a strategy successfully employed in the development of potent MPS1 kinase inhibitors.[1]
Conclusion
3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol is a heterocyclic compound with significant untapped potential for medicinal chemistry and drug development. While direct experimental data remains scarce, a thorough analysis based on established chemical principles and data from analogous structures allows for reliable predictions of its synthesis, spectroscopic properties, and chemical reactivity. Its strategic design, featuring a modifiable nitro group and the biologically relevant 1H-pyrrolo[3,2-c]pyridine core, makes it a highly valuable building block for the synthesis of novel kinase inhibitors and other potential therapeutic agents. Further experimental validation of the properties outlined in this guide is warranted and will undoubtedly accelerate its application in drug discovery programs.
References
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Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]
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Boyd, S., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 56(23), 9643–9659. Available at: [Link]
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Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. Available at: [Link]
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Request PDF. (2025). Nitro derivatives of pyrrolo[3,2-d]pyrimidine-2,4-diones: Synthesis of amines and new polynuclear heterocycles based thereon. Available at: [Link]
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